molecular formula C11H11Cl B6159578 1-chloro-4-(2-methylbut-3-yn-2-yl)benzene CAS No. 189811-07-2

1-chloro-4-(2-methylbut-3-yn-2-yl)benzene

Cat. No.: B6159578
CAS No.: 189811-07-2
M. Wt: 178.66 g/mol
InChI Key: UWLDSHXJQVESRR-UHFFFAOYSA-N
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Description

1-chloro-4-(2-methylbut-3-yn-2-yl)benzene is an organic compound with the molecular formula C11H11Cl. It is a derivative of benzene, where a chlorine atom is substituted at the para position and a 2-methylbut-3-yn-2-yl group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-4-(2-methylbut-3-yn-2-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-chloro-4-iodobenzene with 2-methylbut-3-yn-2-yl bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-(2-methylbut-3-yn-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Production of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

1-chloro-4-(2-methylbut-3-yn-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-(2-methylbut-3-yn-2-yl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. Additionally, its alkyne group can participate in various cycloaddition reactions, leading to the formation of cyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-chloro-4-(2-methylbut-3-yn-2-yl)benzene is unique due to its specific substitution pattern and the presence of both a chlorine atom and an alkyne group.

Properties

CAS No.

189811-07-2

Molecular Formula

C11H11Cl

Molecular Weight

178.66 g/mol

IUPAC Name

1-chloro-4-(2-methylbut-3-yn-2-yl)benzene

InChI

InChI=1S/C11H11Cl/c1-4-11(2,3)9-5-7-10(12)8-6-9/h1,5-8H,2-3H3

InChI Key

UWLDSHXJQVESRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)C1=CC=C(C=C1)Cl

Purity

95

Origin of Product

United States

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